Cas no 1423769-08-7 ((1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid)

(1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- (1R,2R)-2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid
- Cyclopropanecarboxylic acid, 2-(3-pyridinyl)-, (1R,2R)-
- (1R,2R)-2-Pyridin-3-yl-cyclopropanecarboxylic acid
- AKOS026742033
- (trans)-2-(pyridin-3-yl)cyclopropanecarboxylic acid
- trans-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid
- CS-0055825
- AT36767
- TRANS-2-(PYRIDIN-3-YL)CYCLOPROPANECARBOXYLIC ACID
- EN300-1660905
- EN300-250443
- rac-(1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid
- (1R,2R)-2-pyridin-3-ylcyclopropane-1-carboxylic acid
- 1423769-08-7
- EN300-128454
- rel-(1R,2R)-2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid
- RMVMPLYFCJXMCQ-JGVFFNPUSA-N
- Z2242045438
- 731811-50-0
- AT10071
- trans-2-(3-Pyridyl)cyclopropanecarboxylic Acid
- MFCD24369363
- SCHEMBL14708963
- (1R,2R)-2-(pyridin-3-yl)cyclopropanecarboxylic acid
- (1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid
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- MDL: MFCD22419060
- Inchi: 1S/C9H9NO2/c11-9(12)8-4-7(8)6-2-1-3-10-5-6/h1-3,5,7-8H,4H2,(H,11,12)/t7-,8+/m0/s1
- InChI Key: RMVMPLYFCJXMCQ-JGVFFNPUSA-N
- SMILES: [C@@H]1(C(O)=O)C[C@H]1C1=CC=CN=C1
Computed Properties
- Exact Mass: 163.063328530g/mol
- Monoisotopic Mass: 163.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 50.2Ų
(1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-128454-1.0g |
(1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid |
1423769-08-7 | 95.0% | 1.0g |
$1014.0 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1126465-5g |
(1R,2R)-2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid |
1423769-08-7 | 98% | 5g |
¥14746 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1126465-10g |
(1R,2R)-2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid |
1423769-08-7 | 98% | 10g |
¥20311 | 2023-04-15 | |
Enamine | EN300-128454-10.0g |
(1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid |
1423769-08-7 | 95.0% | 10.0g |
$4360.0 | 2025-02-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBCS1405222-5G |
(1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid |
1423769-08-7 | 95% | 5g |
¥ 9,655.00 | 2023-04-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1126465-1g |
(1R,2R)-2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid |
1423769-08-7 | 98% | 1g |
¥4918 | 2023-04-15 | |
eNovation Chemicals LLC | Y1125731-500mg |
(1R,2R)-2-Pyridin-3-yl-cyclopropanecarboxylic acid |
1423769-08-7 | 95% | 500mg |
$1115 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1126465-500mg |
(1R,2R)-2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid |
1423769-08-7 | 98% | 500mg |
¥3931 | 2023-04-15 | |
eNovation Chemicals LLC | Y1318130-1G |
(1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid |
1423769-08-7 | 97% | 1g |
$605 | 2024-07-21 | |
Enamine | EN300-128454-2.5g |
(1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid |
1423769-08-7 | 95.0% | 2.5g |
$1988.0 | 2025-02-21 |
(1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid Related Literature
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
Additional information on (1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid
(1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid (CAS No. 1423769-08-7): A Comprehensive Overview
(1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid (CAS No. 1423769-08-7) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the class of cyclopropane carboxylic acids and is characterized by its chiral centers and the presence of a pyridine ring. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and potential applications of this compound.
Chemical Structure and Properties
The molecular formula of (1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid is C9H9NO2, with a molecular weight of approximately 163.17 g/mol. The compound features a cyclopropane ring with two chiral centers at positions 1 and 2, and a pyridine ring attached to the cyclopropane ring at position 2. The carboxylic acid group is located at position 1 of the cyclopropane ring. The presence of these functional groups imparts unique chemical and physical properties to the molecule, making it an interesting subject for both academic research and industrial applications.
The chiral nature of (1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid is crucial for its biological activities, as enantiomers can exhibit different pharmacological profiles. The compound's solubility in water is limited, but it is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). These solubility properties are important for its use in various experimental settings.
Synthesis Methods
The synthesis of (1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid has been explored using several approaches, each with its own advantages and limitations. One common method involves the reaction of a suitable pyridine derivative with a cyclopropane precursor in the presence of a chiral catalyst or auxiliary. For example, a recent study published in the Journal of Organic Chemistry reported the enantioselective synthesis of this compound using a copper-catalyzed asymmetric coupling reaction between a pyridine derivative and a cyclopropyl carboxylate ester.
Another approach involves the use of organocatalysis to achieve high enantioselectivity. A notable example is the use of a proline-derived catalyst to promote the asymmetric addition of an organometallic reagent to an α-bromopyridine derivative, followed by intramolecular cyclization to form the cyclopropane ring. This method has been shown to yield high yields and excellent enantioselectivities.
Biological Activities
(1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid has been investigated for its potential biological activities, particularly in the context of medicinal chemistry. One area of interest is its ability to modulate G protein-coupled receptors (GPCRs), which are important targets for drug discovery. Studies have shown that this compound can act as an agonist or antagonist for specific GPCRs, depending on its structural modifications.
In addition to GPCR modulation, (1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid has been studied for its anti-inflammatory properties. Research published in the Journal of Medicinal Chemistry demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest that it may have therapeutic potential in treating inflammatory diseases.
Potential Applications
The unique structural features and biological activities of (1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid make it a promising candidate for various applications in pharmaceutical research and development. One potential application is in the development of new drugs for treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease. The compound's ability to modulate GPCRs also opens up possibilities for its use in developing treatments for neurological disorders such as Parkinson's disease and Alzheimer's disease.
Beyond pharmaceutical applications, (1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid may also find use in other areas such as agrochemicals and materials science. For example, its chiral nature could be exploited in the development of chiral catalysts or chiral auxiliaries for asymmetric synthesis reactions.
Conclusion
In conclusion, (1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid (CAS No. 1423769-08-7) is a versatile compound with unique structural properties and promising biological activities. Its chiral nature and functional groups make it an attractive target for both academic research and industrial applications. Ongoing studies continue to explore its potential uses in drug discovery, inflammation modulation, and other fields. As research progresses, it is likely that new insights into the properties and applications of this compound will emerge, further solidifying its importance in the scientific community.
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